4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-2-methoxyphenol
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Overview
Description
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-2-methoxyphenol is a complex organic compound characterized by its benzimidazole core and methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-2-methoxyphenol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Methoxylation: The phenol group is introduced through methoxylation, which involves the reaction of phenol with methanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenol group to quinones or other oxidized derivatives.
Reduction: Reduction reactions can reduce the benzimidazole core or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Methylating agents like methyl iodide (CH₃I) and dimethyl sulfate ((CH₃O)₂SO₂) are employed for methylation reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Reduced benzimidazole derivatives and other reduced forms.
Substitution Products: Methylated derivatives and other substituted benzimidazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antioxidant properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-2-methoxyphenol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline
Uniqueness: 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-2-methoxyphenol is unique due to its specific structural features, such as the presence of the methoxy group on the phenol moiety, which influences its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(1,3-dimethyl-2H-benzimidazol-2-yl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17-12-6-4-5-7-13(12)18(2)16(17)11-8-9-14(19)15(10-11)20-3/h4-10,16,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVBONGECYHFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC(=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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